molecular formula C14H13Cl2NO B3013100 {[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine CAS No. 1153460-92-4

{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine

Cat. No. B3013100
M. Wt: 282.16
InChI Key: QRFDCLWTIGDTKG-UHFFFAOYSA-N
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Description

“{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine” is an organic compound with the molecular formula C14H13Cl2NO . It has a molecular weight of 282.16. The compound is related to other compounds such as “{[4-chloro-2-(2,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride” which has a molecular weight of 353.07 .


Synthesis Analysis

The synthesis of amines like “{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine” can involve several steps . These steps can include nitration, conversion from the nitro group to an amine, and bromination . The order of these steps is important, as the end product’s directing group must be utilized . For example, the nitro group is a meta directing group, meaning the first step needs to be the nitration .


Molecular Structure Analysis

The molecular structure of “{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine” can be represented by the InChI code 1S/C14H12Cl3NO.ClH/c1-18-8-9-2-3-10 (15)6-13 (9)19-14-7-11 (16)4-5-12 (14)17;/h2-7,18H,8H2,1H3;1H .


Chemical Reactions Analysis

Amines like “{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine” can undergo various reactions . These reactions can include the formation of imine derivatives when reacted with aldehydes or ketones . This reaction is acid-catalyzed and reversible, similar to acetal formation .


Physical And Chemical Properties Analysis

“{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Corrosion Inhibition

A study focused on the corrosion inhibition performance of amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, highlights their effectiveness in protecting mild steel in acidic environments. These compounds form a protective film on the metal surface, with their efficiency influenced by the substituent groups. The study employed electrochemical measurements and surface analysis, alongside density functional theory and molecular dynamics simulation, to understand the adsorption mechanism and confirm the electrochemical results (Boughoues et al., 2020).

Monoamine Oxidase-B Inactivation

Research on the transformation of heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators, through N-methylation, indicates the potential of derivatives, including {[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine, in pharmacological applications. The study presents how primary amine analogues can be converted into time-dependent irreversible inhibitors of MAO-B, suggesting a role in modulating enzyme activity (Ding & Silverman, 1993).

Metal Ion Affinities and Fluorescence Properties

A study on the structures, metal ion affinities, and fluorescence properties of derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, such as soluble ligands derived from it, reveals their potential in developing complexes with specific optical properties. These complexes could be useful in photonic applications due to their fluorescence characteristics when interacting with metal ions like Zn(2+) and Cu(2+) (Liang et al., 2009).

Organometallic Compound Formation

Research on the silylation of ligands leading to organometallic compounds with a reduced dianionic amine-bisphenolate ligand, where groups like methyl or phenyl have migrated to nitrogen, showcases the utility of amine derivatives in the synthesis of novel organometallic structures. These compounds exhibit unique geometries and bonding properties, relevant for various chemical syntheses and catalytic applications (Shekar & Brown, 2013).

Chemical Reactivity and Structural Studies

Investigations into the molecular structure and reactivity of compounds like 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine reveal insights into the formation of complex structures and their potential interactions with metal ions. Such studies are crucial in understanding the chemical behavior of these compounds, which could be relevant in materials science and coordination chemistry (Li et al., 2012).

Future Directions

While specific future directions for “{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine” were not found in the search results, research into the synthesis and pharmacological activities of related compounds continues . This suggests that there may be ongoing interest in the development and study of similar compounds.

properties

IUPAC Name

1-[2-(3,5-dichlorophenoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-17-9-10-4-2-3-5-14(10)18-13-7-11(15)6-12(16)8-13/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFDCLWTIGDTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine

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